molecular formula C18H16N2O2 B4424345 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE

3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE

Cat. No.: B4424345
M. Wt: 292.3 g/mol
InChI Key: TYPDXWDBOSYOBY-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(2-pyridyl)-2-naphthamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a pyridyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-pyridyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with 2-aminopyridine in the presence of an ethylating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the amide bond, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(2-pyridyl)-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide in ethanol as a solvent.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthamide derivatives.

    Substitution: Various substituted naphthamides depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-N-(2-pyridyl)-2-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethoxy-N-(2-pyridyl)-2-naphthamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-N-(2-pyridyl)-2-naphthamide is unique due to its combination of an ethoxy group and a pyridyl group attached to the naphthalene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and makes it a valuable building block in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

IUPAC Name

3-ethoxy-N-pyridin-2-ylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-16-12-14-8-4-3-7-13(14)11-15(16)18(21)20-17-9-5-6-10-19-17/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPDXWDBOSYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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